molecular formula C13H17N3O3S2 B11269596 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide

Cat. No.: B11269596
M. Wt: 327.4 g/mol
InChI Key: FDBBCYWXQMFRAV-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole ring substituted with a dimethylsulfamoyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzothiazole derivative with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with 2-methylpropanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its use in anticancer, antimicrobial, and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring and sulfonamide group are key structural features that interact with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide
  • N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide
  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpropanamide

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H17N3O3S2/c1-8(2)12(17)15-13-14-10-6-5-9(7-11(10)20-13)21(18,19)16(3)4/h5-8H,1-4H3,(H,14,15,17)

InChI Key

FDBBCYWXQMFRAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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